molecular formula C25H23FN2S B2797588 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide CAS No. 339277-94-0

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide

Cat. No. B2797588
CAS RN: 339277-94-0
M. Wt: 402.53
InChI Key: AICKJQRZFRYUIF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

As mentioned earlier, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on antioxidant capacities and reaction pathways, such as the decolorization assay using ABTS and potassium persulfate, provides a foundational understanding of how sulfide and related compounds might interact with radical species. This knowledge is crucial in the development of new antioxidants for pharmaceutical or material applications (Ilyasov et al., 2020).

Catalytic Applications and Steric Constraints

The study of metathetical cyclization of dienes containing heteroatoms, including sulfur, highlights the role of sulfide compounds in facilitating chemical transformations. This research provides insight into the steric effects and catalytic potential of sulfides in synthetic chemistry (Pagano et al., 1998).

Support Materials for Catalysts

Sulfide compounds have been evaluated as supports for catalysts, such as in the hydrodesulfurization of gas oil. The investigation into TiO2-coated alumina supported NiMo sulfide catalysts reveals the importance of material interfaces and sulfide functionalities in enhancing catalytic activities (Saih & Segawa, 2003).

Redox Mediators in Organic Pollutant Treatment

The role of redox mediators and sulfide compounds in the enzymatic treatment of organic pollutants offers a pathway to environmental remediation technologies. Studies on the enhancement of substrate range and degradation efficiency highlight the potential application of sulfide functionalities in treating wastewater and reducing organic pollutants (Husain & Husain, 2007).

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this moiety . Future research will likely continue to explore the synthesis of novel imidazole derivatives and their potential therapeutic applications.

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h3-15,17H,2,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICKJQRZFRYUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide

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